![molecular formula C13H13BrN4O4 B3500876 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3500876.png)
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been shown to have potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It may also alter the expression of certain genes that are involved in cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide in laboratory experiments is its potent anti-cancer properties. This compound may be effective in the treatment of a variety of cancers and may be useful in the development of new cancer treatments. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound may be toxic to normal cells and may have undesirable side effects.
Future Directions
There are many potential future directions for research involving 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide. One area of research could focus on developing new cancer treatments based on this compound. Other areas of research could explore the use of this compound in other diseases or medical conditions. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and may be effective in the treatment of a variety of cancers.
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O4/c1-8-12(14)13(18(20)21)16-17(8)7-11(19)15-9-5-3-4-6-10(9)22-2/h3-6H,7H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOIFZPDHXLLFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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